Salicylhydroxamic acid
CAS No.: 89-73-6
Cat. No.: VC21161105
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89-73-6 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | N,2-dihydroxybenzamide |
Standard InChI | InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) |
Standard InChI Key | HBROZNQEVUILML-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NO)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NO)O |
Melting Point | 168 °C 168.0 °C |
Introduction
Chemical Structure and Characterization
Salicylhydroxamic acid is formally known as N,2-Dihydroxybenzamide or 2-hydroxybenzhydroxamic acid. Its molecular formula is C₇H₇NO₃ with a molecular weight of 153.14 g/mol . The compound's percentage composition consists of 54.90% carbon, 4.61% hydrogen, 9.15% nitrogen, and 31.34% oxygen . The structure contains a benzene ring with a hydroxyl group at position 2 and a hydroxamic acid functional group (-CONHOH), giving it its characteristic chelating properties.
The compound is classified as both a member of phenols and a hydroxamic acid according to chemical ontology. This dual nature contributes to its various biochemical activities, including its roles as an antibacterial agent, trypanocidal drug, and enzyme inhibitor specifically for urease (EC 3.5.1.5) and myeloperoxidase (EC 1.11.2.2) .
Identification Data
Parameter | Value |
---|---|
CAS Registry Number | 89-73-6 |
Chemical Name | N,2-Dihydroxybenzamide |
Alternative Names | 2-hydroxybenzhydroxamic acid |
Molecular Formula | C₇H₇NO₃ |
Molecular Weight | 153.14 g/mol |
Line Formula | HOC₆H₄CONHOH or HOC₆H₄C(OH)=NOH |
Synthesis and Preparation Methods
Several methods have been documented for the synthesis of salicylhydroxamic acid, with the most common approach involving the reaction of methyl salicylate with hydroxylamine under alkaline conditions.
Standard Preparation Method
The synthesis typically follows a two-step process :
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First Step: Methyl salicylate is prepared by esterifying salicylic acid with methanol using concentrated sulfuric acid as a catalyst.
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Second Step: Hydroxylamine is coupled with methyl salicylate. This involves mixing hydroxylamine with a sodium hydroxide solution, followed by the gradual addition of methyl salicylate with vigorous shaking to ensure complete dissolution. After standing for a specified period, the mixture is acidified with sulfuric acid and cooled to precipitate the product.
A detailed preparation procedure reported in the literature indicates mixing 19.0g of hydroxylamine hydrochloride with 200ml of 12% sodium hydroxide solution (24g NaOH) at room temperature. Then, 35ml of methyl salicylate is added in small quantities with continuous vigorous stirring. The mixture stands for fourteen days until it turns straw brown, after which it is acidified with 2 molar H₂SO₄ acid (60ml). The resulting pale precipitate is filtered, washed, and recrystallized from water containing a small amount of nitric acid, yielding approximately 20.25g of product .
Purification
For purification purposes, salicylhydroxamic acid can be crystallized from acetic acid to obtain a higher purity product suitable for analytical or research applications .
Physical and Chemical Properties
Salicylhydroxamic acid exhibits distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
Salicylhydroxamic acid appears as white needle crystals or an off-white powder. It has a melting point of 168°C when heated slowly and 176-178°C when heated quickly. The compound can undergo sublimation and progressively turns red when exposed to air .
Chemical Properties
The compound has a pKa value of 4.19 at 25°C, indicating moderate acidity . It is soluble in alcohol, ether, and water, which enhances its bioavailability and facilitates its use in various applications . This solubility characteristic is particularly important for its antimicrobial efficacy, as it enables the compound to effectively permeate through various systemic membranes .
Comprehensive Physical and Chemical Properties
Property | Value |
---|---|
Appearance | White needle crystals or off-white powder |
Melting Point | 168°C (slow heating); 176-178°C (quick heating) |
Boiling Point | 276.03°C (estimated) |
Density | 1.3585 (estimated) |
Refractive Index | 1.5500 (estimated) |
pKa | 4.19 (at 25°C) |
Solubility | Soluble in water, alcohol, and ether |
Stability | Stable; incompatible with strong bases and strong oxidizing agents; combustible |
Color Change | Progressively turns red when exposed to air |
Applications and Uses
Salicylhydroxamic acid finds applications across multiple industries due to its unique chemical properties and biological activities.
Industrial Applications
In the mining and mineral processing industry, salicylhydroxamic acid serves as an effective and selective collector for tungsten and molybdenum ores . It demonstrates efficient chelating effects on rare metal oxide minerals, making it valuable in rare metal beneficiation processes. The compound is used as a complexing agent or extractant for various ores, including rare earth ore, copper oxide ore, lead-zinc oxide ore, gold ore, and kaolin .
Chemical Synthesis Applications
The compound acts as an important organic synthesis intermediate and is used in synthesizing phenylboronic acid-based bioconjugates for chromatographic applications. It also serves as a ligand to create complexes with various metal ions, including Fe(III), Cu(II), Ni(II), and Zn(II) .
Pharmaceutical and Biological Applications
Salicylhydroxamic acid exhibits significant antimicrobial properties against various bacterial and fungal organisms. It has demonstrated effectiveness as both an antibacterial and antifungal agent, making it a potential candidate for development into antimicrobial therapeutics . Additionally, the compound functions as a trypanocidal drug and an inhibitor for certain enzymes, including urease (EC 3.5.1.5) and myeloperoxidase (EC 1.11.2.2) .
Antimicrobial Properties and Mechanism of Action
Antimicrobial Activity
Research has demonstrated that salicylhydroxamic acid possesses significant antibacterial and antifungal activities. Studies have shown its effectiveness against various organisms, including Streptococcus pyogenes, Shigella dysenteriae, and Candida albicans . This broad-spectrum antimicrobial activity makes it a promising candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Mechanism of Action
The proposed mechanism of antimicrobial action involves the formation of hydrogen bonds through the nitrogen and oxygen atoms in salicylhydroxamic acid with the active centers of microbial cell constituents. This interaction results in interference with normal cell processes, ultimately leading to microbial cell death . The compound's solubility in polar solvents enhances its bioavailability, allowing it to effectively permeate through various systemic membranes and exert its antimicrobial effects .
Metal Complexes and Enhanced Activity
The complexation of salicylhydroxamic acid with metal ions, such as nickel (II), has been shown to retain or even enhance its antimicrobial properties. For instance, a nickel (II) salicylhydroxamate complex demonstrated significant in vitro antibacterial and antifungal activities against tested organisms, suggesting potential for development into potent antimicrobial drugs with efficacy potentially superior to current antimicrobial therapies that are prone to resistance .
Environmental Impact and Degradation
Environmental Concerns
While salicylhydroxamic acid is valuable in mineral processing as a collector for flotation, its presence in wastewater from these processes poses environmental challenges. Research is ongoing to develop effective methods for treating salicylhydroxamic acid-containing wastewater to prevent environmental contamination .
Degradation Pathway
Studies on the oxidative degradation of salicylhydroxamic acid have elucidated its degradation pathway, particularly in the context of wastewater treatment. When subjected to ozone oxidation, salicylhydroxamic acid undergoes a degradation sequence: salicylhydroxamic acid → salicylic acid + hydroxylamine → catechol → maleic acid → small molecular organic acids → carbon dioxide + water .
Wastewater Treatment
Combined ozone-biological aerated filter (O₃-BAF) processes have shown potential for removing salicylhydroxamic acid from wastewater. Research indicates that ozonation effectively destroys the characteristic functional groups of salicylhydroxamic acid, with salicylic acid identified as an intermediate product in the degradation process . After just 15 minutes of ozonation, the BOD₅/CODCr value increases to 0.35, meeting requirements for subsequent biological treatment .
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